2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Description
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-13-6-4-12(5-7-13)11-24-16-9-8-15-20-21-17(23(15)22-16)14-3-1-2-10-19-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVSPPBRHRVBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . This process requires precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazines, where variations in substituents significantly influence physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
Pyridine at position 3 may facilitate hydrogen bonding or π-π interactions in enzymatic binding pockets, similar to indole-containing analogues in BRD4 inhibitors .
Synthetic Routes :
- The target compound’s synthesis may involve oxidative cyclization (as in ) or sulfanyl group introduction via nucleophilic displacement, akin to methods in and .
- Comparatively, BRD4 inhibitors in were synthesized via peptide coupling (HATU) or sulfonylation, yielding diverse derivatives with varying yields (e.g., compound 39: lower yield due to benzoyl chloride reactivity) .
The 4-chlorophenyl group may confer higher metabolic stability than trifluoromethyl or indole substituents .
Substituents like chlorophenyl may require evaluation for hepatic metabolism and off-target effects .
Biological Activity
The compound 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 531.7 g/mol. Its IUPAC name is 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dibromo-4-methylphenyl)acetamide . The structure features a triazole ring and a chlorophenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 531.7 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dibromo-4-methylphenyl)acetamide |
| InChI Key | SUWQBWWQLWXDSB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole moiety and the chlorophenyl group are believed to play significant roles in enzyme inhibition and receptor modulation. These interactions can lead to various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole-pyridazine derivatives possess inhibitory effects against various bacterial strains and fungi. The compound's structural features suggest it may also exhibit similar antimicrobial efficacy.
Anticancer Activity
Recent studies have explored the anticancer potential of triazolo-pyridazine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivatives showed IC50 values ranging from 1.06 μM to 2.73 μM against these cell lines .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of triazolo-pyridazine derivatives using the MTT assay across several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with low IC50 values, suggesting their potential as anticancer agents .
- Antitubercular Activity : Another study focused on the synthesis of substituted derivatives aimed at treating tuberculosis. Some compounds exhibited IC50 values as low as 1.35 μM against Mycobacterium tuberculosis, indicating a strong potential for development as antitubercular agents .
Comparative Analysis with Similar Compounds
The uniqueness of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine lies in its combination of functional groups that provide distinct chemical and biological properties compared to other triazole derivatives.
| Compound Name | Structure Type | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 12e | Triazolo-pyridazine | 1.06 ± 0.16 | Anticancer |
| Compound 6a | Triazole derivative | 1.35 | Antitubercular |
| Compound DSM265 | Triazolopyrimidine | N/A | Antimalarial |
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what are their advantages?
The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature achieves 73% yield with minimal environmental impact. This method avoids toxic reagents (e.g., Cr(VI) salts) and simplifies purification through alumina plug filtration . Alternative routes may involve transition metal catalysts, but NaOCl is preferred for scalability and safety.
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization involves:
- Solvent selection : Ethanol ensures solubility and reduces byproduct formation.
- Oxidant stoichiometry : Excess NaOCl (4 equivalents) drives complete cyclization.
- Reaction monitoring : TLC or NMR tracks intermediate conversion.
- Temperature control : Prolonged room-temperature stirring (3–6 hours) minimizes degradation. Post-reaction, crude product purification via silica gel chromatography or recrystallization enhances purity .
Basic: What spectroscopic techniques are essential for structural characterization?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substituent positions.
- FTIR : Identifies functional groups (e.g., C-S stretching at ~650 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated within 0.1 ppm accuracy).
- X-ray crystallography : Resolves bond angles and crystallographic packing for ambiguous cases .
Advanced: How does X-ray crystallography resolve structural ambiguities?
Single-crystal X-ray analysis provides bond length/angle data (e.g., C-N bond lengths ~1.34 Å) and confirms the triazolo-pyridazine fusion geometry . For example, torsion angles (e.g., N3-C8-S1 = 124.5°) differentiate regioisomers. This is critical when NMR signals overlap or when substituent orientation affects biological activity .
Basic: What initial biological screening approaches are recommended?
- Antimicrobial assays : Disk diffusion or MIC testing against Gram-positive/negative bacteria.
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced: What strategies analyze structure-activity relationships (SAR) for this compound?
- Analog synthesis : Vary substituents (e.g., 4-chlorophenyl, pyridine) to test electronic/steric effects.
- Docking studies : Molecular modeling against target proteins (e.g., bacterial dihydrofolate reductase).
- Pharmacokinetic profiling : Assess logP, solubility (via shake-flask method), and metabolic stability in liver microsomes .
Safety: What protocols are critical for handling and storage?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated intermediates.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Data Contradiction: How to address discrepancies in spectroscopic data?
- Cross-validation : Compare NMR/HRMS with computational predictions (e.g., ChemDraw).
- Isotopic labeling : Use ¹⁵N/¹³C-labeled precursors to trace unexpected peaks.
- Dynamic NMR : Resolve conformational equilibria causing signal splitting .
Solubility: What methods improve solubility for assays?
- Co-solvents : DMSO (≤1% v/v) for in vitro studies.
- pH adjustment : Use phosphate buffer (pH 7.4) for ionizable groups.
- Nanoparticle formulation : Encapsulate with PLGA to enhance aqueous dispersion .
Stability: How to mitigate degradation under storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
